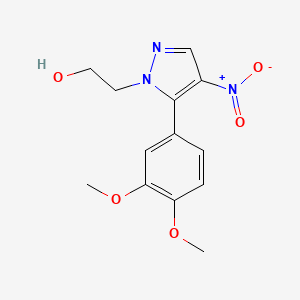
2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate in the presence of a base to form the pyrazole ring. The nitro group is introduced through nitration using nitric acid and sulfuric acid. The final step involves the reduction of the nitro group to form the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-(3,4-Dimethoxyphenyl)-4-amino-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring and the phenyl group contribute to the compound’s binding affinity to various enzymes and receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetic acid: Shares the 3,4-dimethoxyphenyl moiety but has different chemical properties.
3,4-Dimethoxybenzaldehyde: Another related compound with the same aromatic ring but different substituents.
Uniqueness
2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the combination of the pyrazole ring, nitro group, and ethanol moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H15N3O5 |
|---|---|
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
2-[5-(3,4-dimethoxyphenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H15N3O5/c1-20-11-4-3-9(7-12(11)21-2)13-10(16(18)19)8-14-15(13)5-6-17/h3-4,7-8,17H,5-6H2,1-2H3 |
InChI-Schlüssel |
DAMPUDXAHPCGOU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2CCO)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


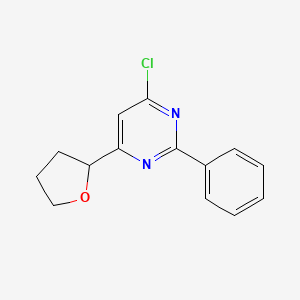
![7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15055506.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15055519.png)

![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15055529.png)
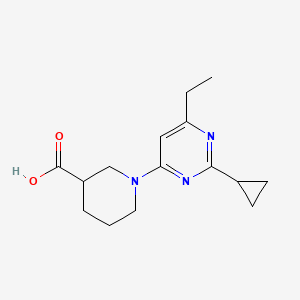

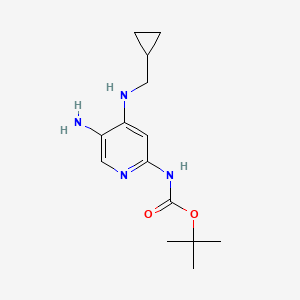



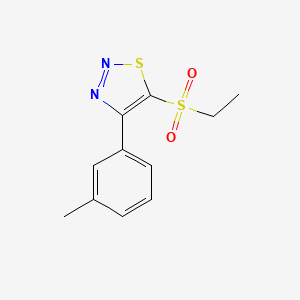
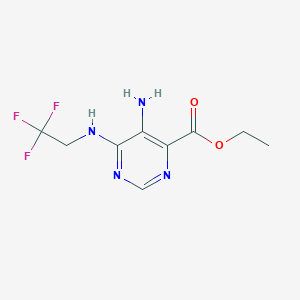
![2-Chloro-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055577.png)
